Dimethyl 2-(2-methylbut-3-yn-2-yl)malonate
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Overview
Description
Dimethyl 2-(2-methylbut-3-yn-2-yl)malonate is an organic compound with the molecular formula C11H16O4. It is a derivative of malonic acid and contains an alkyne functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-methylbut-3-yn-2-yl)malonate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl malonate with 2-methylbut-3-yn-2-ol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-methylbut-3-yn-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malonate ester groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used to deprotonate the malonate ester groups, facilitating nucleophilic attack.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(2-methylbut-3-yn-2-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of dimethyl 2-(2-methylbut-3-yn-2-yl)malonate involves its reactivity towards nucleophiles and electrophiles. The alkyne group can undergo addition reactions, while the malonate ester groups can participate in nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which stabilize the transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of dimethyl 2-(2-methylbut-3-yn-2-yl)malonate, used in similar synthetic applications.
Dimethyl malonate: A key starting material for the synthesis of various malonate derivatives.
2-Methylbut-3-yn-2-amine: Another alkyne-containing compound with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of an alkyne group and malonate ester groups. This dual functionality allows for diverse reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H14O4 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
dimethyl 2-(2-methylbut-3-yn-2-yl)propanedioate |
InChI |
InChI=1S/C10H14O4/c1-6-10(2,3)7(8(11)13-4)9(12)14-5/h1,7H,2-5H3 |
InChI Key |
VZGAAYYLEIEESV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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